molecular formula C17H17N5O3S B3008577 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797628-48-8

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B3008577
CAS RN: 1797628-48-8
M. Wt: 371.42
InChI Key: DSNMPIYJFFRSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine and imidazole rings could be formed using methods known in the literature . The benzofuran ring could be synthesized using a variety of methods, including cyclization reactions . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could exhibit aromaticity, which could affect its chemical reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrimidine and imidazole rings could participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups like the sulfonamide. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Green Chemistry

The compound can be synthesized using a simple, green protocol. Researchers have reported a facile synthetic approach to several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. The reaction involves the in situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis, followed by selective transformation into the desired N-(pyridin-2-yl)imidates. This method provides access to an important scaffold .

Electrophilic and Nucleophilic Reactions

Imidates are versatile organic patterns with varied electronic nature. They serve as powerful molecules in electrophilic and nucleophilic reactions. For instance, imidates are involved in the synthesis of esters, amides, and amidines. Additionally, they play a crucial role in constructing heterocyclic molecules. Researchers have successfully transformed imidates into various N-heterocycles, including imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines .

Anti-Fibrotic Activity

The compound exhibits promising anti-fibrotic activity. In a study, fourteen synthesized compounds demonstrated better anti-fibrotic activities than the clinical drug Pirfenidone. Notably, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate showed excellent inhibitory effects with IC50 values .

Fungicidal Activity

Although not directly related to the compound, it’s worth noting that substituents on the pyridine ring can impact fungicidal activity. For instance, compounds containing 3-Cl-5-CF3 in the pyridine ring have been studied for their effects .

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets. Given the presence of a pyrimidine ring in its structure, it’s possible that it could interact with enzymes or receptors that recognize this motif .

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits desirable activities, such as antimicrobial, antiviral, or antitumor activities, it could be further developed and optimized for use in these areas .

properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-26(24,14-2-3-15-13(12-14)4-11-25-15)21-8-10-22-9-7-20-17(22)16-18-5-1-6-19-16/h1-3,5-7,9,12,21H,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMPIYJFFRSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.